

Application Notes and Protocols for 2-Propionamidobenzoic Acid in Antifungal Research

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Compound of Interest

Compound Name: 2-Propionamidobenzoic acid

Cat. No.: B090662

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of **2-Propionamidobenzoic acid** in antifungal research. The information is synthesized from studies on related benzoic acid and 2-aminobenzoic acid derivatives, offering a predictive framework for investigating this specific compound.

Introduction

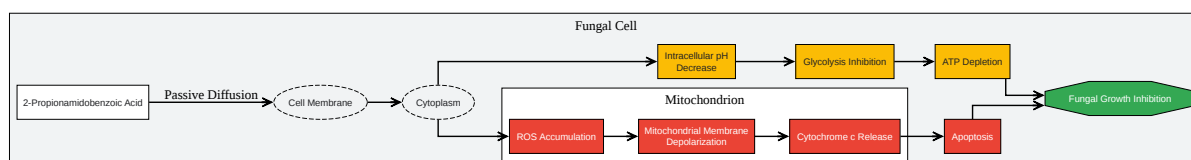
Fungal infections pose a significant threat to human health, agriculture, and material integrity. The rise of drug-resistant fungal strains necessitates the development of novel antifungal agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.^{[1][2]} Similarly, propionic acid is a known food preservative with fungicidal activity.^[3] **2-Propionamidobenzoic acid**, which combines the structural features of both a benzoic acid derivative and propionic acid, presents a promising scaffold for the development of new antifungal compounds. Research on related 2-aminobenzoic acid derivatives has shown that modifications at the 2-position can lead to potent antifungal and antibiofilm activities, often through mechanisms that may differ from or synergize with existing antifungal drugs.^{[4][5][6][7]}

Hypothesized Mechanism of Action

The antifungal activity of **2-Propionamidobenzoic acid** is likely multifaceted, drawing from the mechanisms of both benzoic acid and propionic acid.

- **Disruption of Cellular pH Homeostasis:** Similar to benzoic acid, the undissociated form of **2-Propionamidobenzoic acid** is expected to passively diffuse across the fungal cell membrane.^{[1][2]} Once inside the more alkaline cytoplasm, the acid will dissociate, releasing a proton and lowering the intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase in the glycolytic pathway, leading to a depletion of ATP and cessation of growth.^{[1][2]}
- **Induction of Apoptosis:** Propionic acid has been shown to induce apoptosis in fungal cells through a mitochondria-mediated pathway.^[3] This process involves the accumulation of reactive oxygen species (ROS), activation of metacaspases, mitochondrial membrane depolarization, and the release of cytochrome c.^[3] It is plausible that **2-Propionamidobenzoic acid** could trigger a similar apoptotic cascade.
- **Inhibition of Ergosterol Biosynthesis and Biofilm Formation:** Studies on other 2-aminobenzoic acid derivatives suggest that they can interfere with fungal cell membrane integrity by inhibiting ergosterol biosynthesis, a key component of the fungal cell membrane.^{[5][6]} Downregulation of genes like ERG11 is a common indicator of this mechanism.^{[5][6]} Furthermore, these derivatives have been shown to inhibit biofilm formation by downregulating genes responsible for hyphal growth and adhesion, such as HWP1.^{[5][6]}

A proposed signaling pathway for the antifungal action of **2-Propionamidobenzoic acid** is depicted below:



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Caption: Proposed antifungal mechanism of **2-Propionamidobenzoic acid**.

Data Presentation: Predicted Antifungal Activity

Based on published data for related 2-aminobenzoic acid derivatives, the following table presents the expected range of antifungal activity for **2-Propionamidobenzoic acid** against common fungal pathogens. These values should be determined experimentally for the specific compound.

Fungal Species	Predicted Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference Compound Class
Candida albicans	64 - 256	2-Aminobenzoic acid derivatives[5][6]
Aspergillus niger	128 - 512	Benzoic acid esters[8]
Cryptococcus neoformans	64 - 256	Benzofuran derivatives[9]
Fusarium oxysporum	50 - 200	N-Aryl carbamate derivatives[10]
Rhizoctonia solani	20 - 100	Carboxylic acid amides[11]

Experimental Protocols

The following protocols are suggested for the synthesis and antifungal evaluation of **2-Propionamidobenzoic acid**.

This protocol is a standard method for the acylation of an aminobenzoic acid.

Materials:

- 2-Aminobenzoic acid
- Propionyl chloride

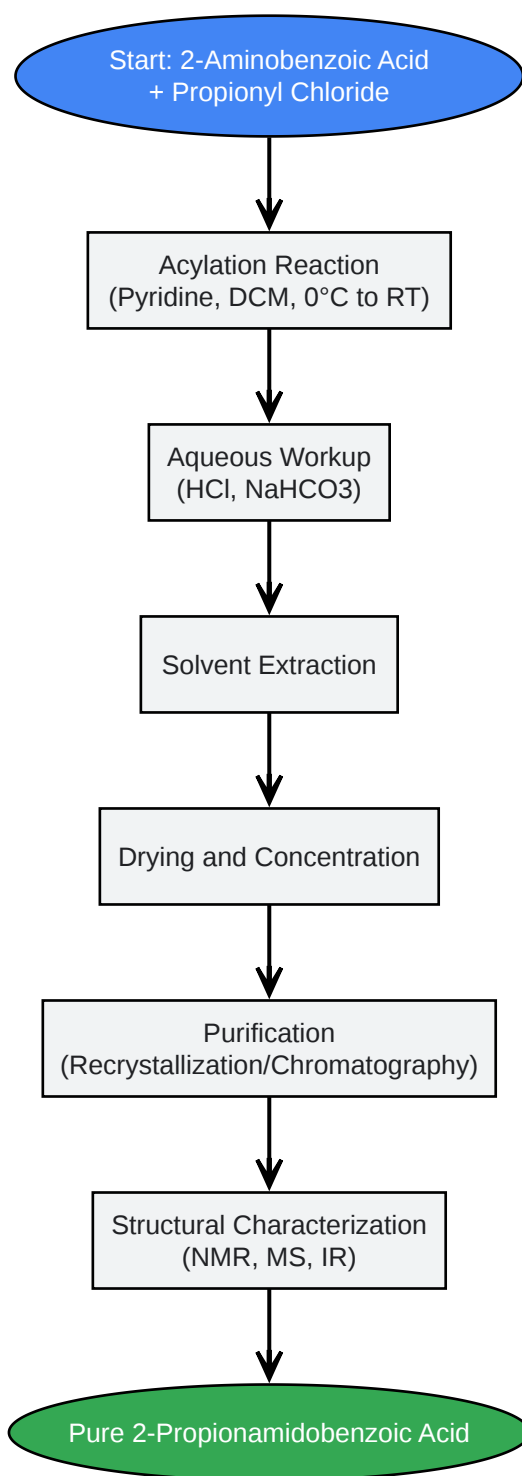
- Pyridine (or another suitable base)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

Procedure:

- **Dissolution:** Dissolve 2-aminobenzoic acid in DCM in a round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Base Addition:** Add pyridine to the solution.
- **Acylation:** Slowly add propionyl chloride dropwise to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude product by recrystallization or column chromatography to obtain pure **2-Propionamidobenzoic acid**.
- Characterization: Confirm the structure of the synthesized compound using techniques such as NMR (^1H and ^{13}C), Mass Spectrometry, and IR spectroscopy.

The general workflow for synthesis and characterization is illustrated below:



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Caption: General workflow for the synthesis of **2-Propionamidobenzoic acid**.

This protocol follows the guidelines for broth microdilution antifungal susceptibility testing.

Materials:

- Synthesized **2-Propionamidobenzoic acid**
- Fungal strains (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
- 96-well microtiter plates
- Spectrophotometer or plate reader
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Positive control antifungal (e.g., Fluconazole, Amphotericin B)
- Sterile saline

Procedure:

- Stock Solution: Prepare a stock solution of **2-Propionamidobenzoic acid** in DMSO.
- Fungal Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the **2-Propionamidobenzoic acid** stock solution in RPMI-1640 medium to achieve a range of desired concentrations.
- Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.
- Controls: Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a growth control (fungal inoculum in medium with DMSO, but without the test compound).

- Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C for *Candida* spp., 30°C for molds) for 24-48 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

This protocol assesses the ability of the compound to inhibit biofilm formation.

Materials:

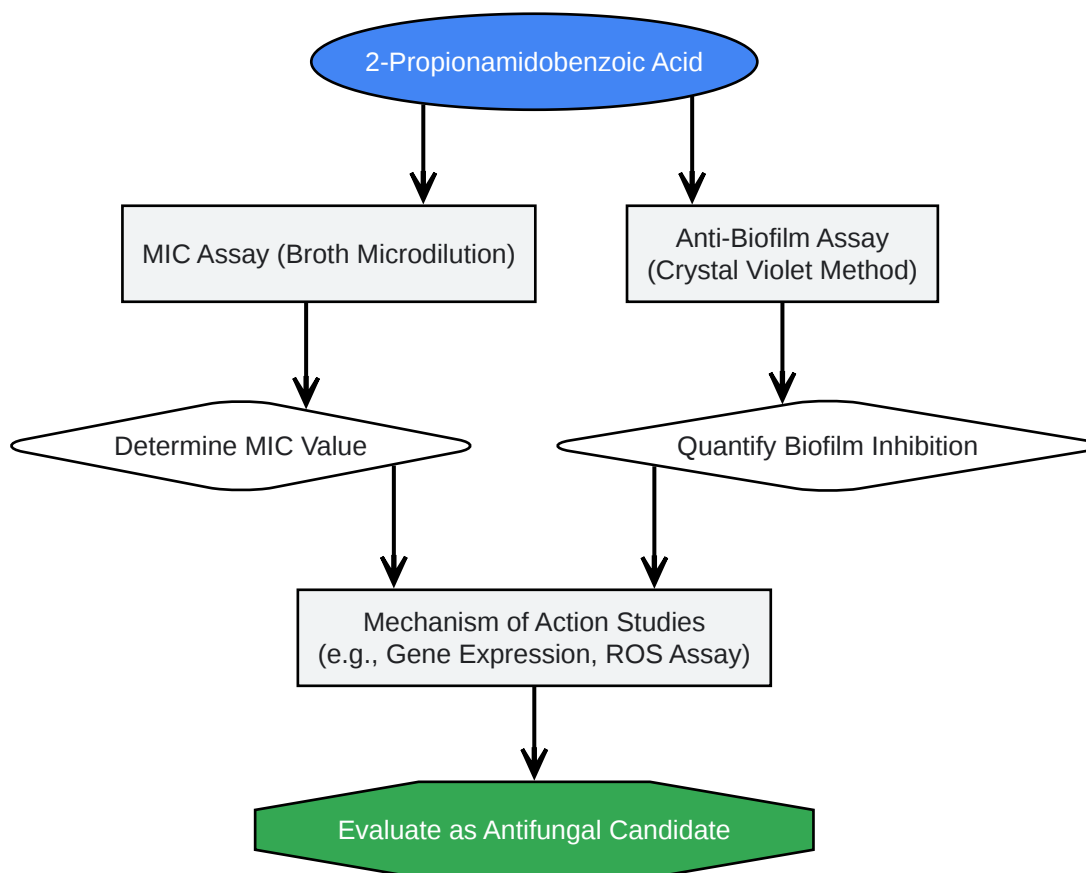
- Materials from Protocol 2
- Crystal Violet solution (0.1% w/v)
- Ethanol (95%)
- Phosphate-buffered saline (PBS)

Procedure:

- Biofilm Formation: In a 96-well plate, add the fungal inoculum and the serially diluted **2-Propionamidobenzoic acid** (at sub-MIC concentrations).
- Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.
- Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) cells.
- Fixation: Fix the biofilms with methanol for 15 minutes.
- Staining: Stain the biofilms with 0.1% crystal violet solution for 20 minutes.
- Washing: Wash the wells with water to remove excess stain and allow the plate to air dry.
- Destaining: Add 95% ethanol to each well to dissolve the stain from the biofilm.

- Quantification: Measure the absorbance of the destained solution at 570 nm. A reduction in absorbance compared to the untreated control indicates inhibition of biofilm formation.

The logical relationship for antifungal screening is presented below:



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Caption: Logical workflow for antifungal screening and evaluation.

Conclusion

2-Propionamidobenzoic acid is a promising, yet understudied, compound for antifungal research. Based on the known activities of its structural components and related derivatives, it is hypothesized to act through multiple mechanisms, including disruption of cellular pH, induction of apoptosis, and inhibition of biofilm formation. The provided protocols offer a starting point for the synthesis, screening, and mechanistic evaluation of this compound, which may lead to the development of a novel class of antifungal agents.

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